molecular formula C59H53F2N3O26 B1147858 FG 488 BAPTA-1, AM CAS No. 244167-57-5

FG 488 BAPTA-1, AM

Cat. No.: B1147858
CAS No.: 244167-57-5
M. Wt: 1258.07
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Description

FG 488 BAPTA-1, AM is a cell-permeant, fluorescent dye designed for the detection and measurement of intracellular calcium (Ca²⁺) concentrations in live cells . This reagent is a acetoxymethyl (AM) ester, allowing it to passively diffuse across cell membranes where intracellular esterases cleave the AM groups, trapping the active indicator inside the cytosol . Upon binding Ca²⁺, the dye exhibits a significant increase in green fluorescence with excitation/emission maxima at approximately 494/523 nm, making it compatible with standard FITC filter sets and instruments equipped with a 488 nm laser, such as flow cytometers and confocal laser scanning microscopes . The use of visible light excitation minimizes cellular photodamage and reduces background interference from autofluorescence . Calcium indicators like FG 488 BAPTA-1 are invaluable tools for investigating calcium signaling dynamics, including following Ca²⁺ influx and release, and for multiphoton excitation imaging of Ca²⁺ in living tissues . The BAPTA chelator moiety provides high specificity for calcium over other ions like Mg²⁺. Researchers utilize this indicator in a variety of applications, from basic research into ionic homeostasis to drug discovery and development . This product is intended for research purposes only and is not approved for use in humans or for diagnostic procedures.

Properties

CAS No.

244167-57-5

Molecular Formula

C59H53F2N3O26

Molecular Weight

1258.07

Origin of Product

United States

Preparation Methods

The synthesis of FG 488 BAPTA-1, AM involves the conjugation of a green fluorescent probe (Oregon Green 488) to a cell-permeable calcium chelator (BAPTA AM). The preparation typically involves reacting a water-soluble amino dextran with the succinimidyl ester derivative of the appropriate dye . Industrial production methods are similar, focusing on ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

FG 488 BAPTA-1, AM undergoes several types of chemical reactions, primarily involving its interaction with calcium ions. Upon binding calcium ions, the fluorescence intensity of the compound increases approximately 14-fold . Common reagents used in these reactions include calcium chloride and other calcium salts. The major product formed from these reactions is the calcium-bound fluorescent complex.

Scientific Research Applications

Chemical Properties and Mechanism

FG 488 BAPTA-1, AM is a cell-permeable ester that, upon entering cells, is hydrolyzed to release the active fluorescent calcium chelator, Oregon Green BAPTA-1. This compound exhibits a high affinity for calcium ions, with a dissociation constant (K_d) of approximately 170 nM. The fluorescence intensity of the dye increases about 14-fold upon calcium binding, making it an effective tool for monitoring calcium levels in live cells .

Calcium Imaging in Live Cells

This compound is extensively used for real-time imaging of intracellular calcium levels. It allows researchers to visualize calcium transients in response to various stimuli using techniques such as:

  • Fluorescence Microscopy : Provides high-resolution images of calcium dynamics in living cells.
  • Two-Photon Microscopy : Enables deeper tissue imaging with reduced photodamage, crucial for studying live tissues .

Neurobiology Studies

In neurobiology, this compound has been instrumental in understanding neuronal signaling:

  • Calcium Dynamics in Neurons : Studies have shown its application in measuring calcium influx during action potentials in neurons, helping elucidate synaptic transmission mechanisms .
  • Astrocyte Function : Recent protocols have demonstrated its use in monitoring calcium signaling in astrocytes, which play critical roles in supporting neuronal activity and maintaining homeostasis .

Drug Discovery and Development

The compound is also utilized in drug discovery processes where calcium signaling pathways are targeted:

  • G-Protein Coupled Receptor Biology : this compound helps assess the effects of drugs on intracellular calcium levels mediated by G-protein coupled receptors .
  • Cell Viability and Proliferation Assays : It can be used to evaluate the impact of potential therapeutic agents on cell health and function through changes in intracellular calcium concentrations .

Case Studies and Research Findings

Study TitleAuthorsFindings
Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices[Author(s) Unknown]Demonstrated the ability to monitor astrocyte calcium signaling effectively using this compound, highlighting its role in glial cell function .
Fluorescence changes of genetic calcium indicators and OGB-1Thomas et al.This study compared various genetically encoded calcium indicators with this compound, emphasizing its superior performance under specific experimental conditions .

Mechanism of Action

The mechanism of action of FG 488 BAPTA-1, AM involves its ability to bind calcium ions. Upon binding calcium, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This allows for the detection and measurement of calcium levels within cells. The molecular targets involved include calcium ions and calcium-binding proteins .

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

Oregon Green 488 BAPTA-1, AM vs. Oregon Green 488 BAPTA-2, AM
Property OGB-1 AM OGB-2 AM
Kd ~170 nM Higher (~600 nM)
Affinity Optimal for physiological ranges Suited for higher [Ca²⁺]i
Applications Neuronal activity, smooth muscle High Ca²⁺ environments (e.g., ER)
Reference

Key Difference : OGB-2’s lower Ca²⁺ affinity makes it ideal for compartments with elevated Ca²⁺, while OGB-1 is preferred for cytosolic measurements.

OGB-1 AM vs. Fluo-4 AM
Property OGB-1 AM Fluo-4 AM
Brightness Brighter Moderate
Kd ~170 nM ~345 nM
Dynamic Range 14-fold increase ~100-fold increase
Ratiometric No No
Applications Broad tissue compatibility High-throughput screening
Reference

Key Difference : Fluo-4 offers a larger dynamic range but lower brightness, whereas OGB-1 provides better sensitivity in low Ca²⁺ environments.

OGB-1 AM vs. Cal-520 AM
Property OGB-1 AM Cal-520 AM
Signal-to-Noise Ratio Moderate Higher
Kd ~170 nM ~320 nM
Loading Efficiency Requires optimization Efficient single-cell loading
Applications Bulk tissue imaging High-resolution neuronal activity
Reference

Key Difference : Cal-520 outperforms OGB-1 in SNR, making it superior for detecting sparse neuronal activity .

OGB-1 AM vs. Fura-2 AM
Property OGB-1 AM Fura-2 AM
Ratiometric No Yes (340/380 nm excitation)
Kd ~170 nM ~224 nM
Tissue Penetration Compatible with multiphoton imaging Limited to UV excitation
Applications Deep-tissue imaging Absolute [Ca²⁺]i quantification
Reference

Key Difference : Fura-2’s ratiometric capability allows precise [Ca²⁺]i measurement, but its UV excitation limits deep-tissue use .

Genetically Encoded Calcium Indicators (e.g., GCaMP6f)

Property OGB-1 AM GCaMP6f
Cell Specificity Non-specific (labels all cells) Neuron-specific
Chronic Imaging Requires reloading Stable expression
Kinetics Fast response (~ms timescale) Slower (subsecond to seconds)
Spatial Resolution Limited by dye diffusion Cell-type restricted
Applications Acute experiments, mixed cell types Chronic studies, circuit mapping
Reference

Key Difference : GCaMP6f enables long-term, cell-type-specific imaging but lacks the versatility of OGB-1 for heterogeneous cell populations .

Research Implications and Trends

  • OGB-1 AM remains a staple in studies requiring rapid Ca²⁺ imaging across diverse cell types, such as glial-neuronal interactions in Alzheimer’s models and smooth muscle coupling .
  • Genetically encoded sensors (e.g., GCaMP6f) are gaining traction for chronic, cell-specific studies but cannot fully replace synthetic dyes in acute or multi-cell-type experiments .
  • Next-gen synthetic dyes like Cal-520 address SNR limitations of OGB-1, highlighting a shift toward higher precision in neuronal activity mapping .

Biological Activity

FG 488 BAPTA-1, AM (also known as Oregon Green 488 BAPTA-1, AM) is a cell-permeable fluorescent calcium indicator widely used in biological research to study intracellular calcium dynamics. This compound allows researchers to visualize and quantify changes in calcium ion concentrations within living cells, making it a valuable tool in various fields such as cell biology, neurobiology, and pharmacology.

This compound operates by binding to free calcium ions (Ca²⁺) in the cytoplasm. Upon binding, the fluorescence intensity of the compound increases significantly—approximately 14-fold—allowing for real-time monitoring of calcium levels. The excitation and emission maxima for this compound are at 494 nm and 523 nm, respectively, which makes it suitable for use with common fluorescence microscopy setups .

Pharmacokinetics and Cellular Effects

As a cell-permeant compound, this compound can easily cross cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active form of the dye, which then binds to Ca²⁺ ions. This process is crucial for studying calcium signaling pathways as it enables researchers to measure fluctuations in intracellular calcium concentrations during various cellular processes such as muscle contraction, neurotransmitter release, and cellular signaling .

Experimental Protocols

Preparation of this compound:

  • Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 2 to 5 mM.
  • Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127 to enhance solubility.
  • Cell Loading: Incubate cells with the working solution for 30 to 60 minutes at 37 °C. Following incubation, replace the dye solution with a buffer to remove excess dye .

Case Studies and Research Findings

  • Calcium Imaging in Neurons:
    A study utilized two-photon microscopy alongside this compound to measure intracellular calcium levels in presynaptic motoneuron boutons in transgenic Drosophila larvae. The findings demonstrated a direct correlation between action potential frequency and changes in intracellular calcium concentrations .
  • Astrocyte Calcium Dynamics:
    Research on amygdala astrocytes indicated that loading these cells with this compound facilitated the monitoring of calcium signaling during synaptic activity. This study highlighted the role of astrocytes in modulating neuronal activity through calcium-mediated signaling pathways .
  • NF-κB Activation Studies:
    In experiments assessing NF-κB activation in HEK293 cells exposed to genotoxic stimuli, pre-treatment with BAPTA-AM effectively blocked NF-κB activation by reducing intracellular calcium levels. This underscores the importance of calcium signaling in transcriptional regulation under stress conditions .

Comparison with Similar Compounds

This compound is often compared with other fluorescent calcium indicators like Fluo-3 and Fluo-4. While all these indicators serve similar purposes, this compound is distinguished by its higher fluorescence intensity upon binding Ca²⁺ and its compatibility with laser-based fluorescence detection systems.

CompoundExcitation Max (nm)Emission Max (nm)Key Features
This compound494523High fluorescence intensity
Fluo-3506526Commonly used but less sensitive
Fluo-4494515Similar application but lower stability

Q & A

Q. What is the mechanistic basis of Oregon Green 488 BAPTA-1, AM as a calcium indicator, and how does its fluorescence respond to Ca²⁺ binding?

Oregon Green 488 BAPTA-1, AM is a cell-permeable acetoxymethyl (AM) ester derivative of the BAPTA chelator conjugated to the Oregon Green 488 fluorophore. Upon intracellular esterase cleavage, the AM ester is hydrolyzed to release the Ca²⁺-sensitive form. Binding of Ca²⁺ induces a conformational change in BAPTA, increasing fluorescence intensity by approximately 14-fold compared to the Ca²⁺-free state. The excitation/emission maxima are 494/523 nm, compatible with FITC filter sets .

Q. What are the standard protocols for loading Oregon Green 488 BAPTA-1, AM into cultured cells?

  • Prepare a 2–5 mM stock solution in high-quality anhydrous DMSO.
  • Dilute to 2–20 µM working concentration in a physiological buffer (e.g., Hanks’ balanced salt solution with 0.04% Pluronic® F-127 to enhance solubility).
  • Incubate cells with the working solution for 30–60 minutes at 37°C, followed by a wash step to remove extracellular dye. Optimal loading conditions vary by cell type; pilot experiments are recommended to determine ideal concentration and incubation time .

Q. Which instrumentation is suitable for detecting Oregon Green 488 BAPTA-1, AM fluorescence signals?

Fluorescence microscopy (widefield or confocal), fluorescence microplate readers, and flow cytometers equipped with 488 nm excitation lasers and FITC-compatible emission filters (e.g., 515–535 nm bandpass) are commonly used. Low-light imaging systems are recommended for reducing photobleaching during prolonged experiments .

Advanced Research Questions

Q. How can researchers optimize Oregon Green 488 BAPTA-1, AM loading to minimize subcellular compartmentalization in live-cell imaging?

Compartmentalization into organelles (e.g., mitochondria) can occur due to residual AM ester hydrophobicity. Mitigation strategies include:

  • Reducing incubation time (e.g., 20–30 minutes).
  • Using lower dye concentrations (≤5 µM).
  • Adding probenecid (1–2 mM) to inhibit organic anion transporters. For neuronal or tissue studies, dextran-conjugated Oregon Green 488 BAPTA-1 (non-AM) is preferred for intracellular delivery via microinjection or patch pipette .

Q. How does Oregon Green 488 BAPTA-1, AM perform in multiplexed imaging with other fluorophores, and what are key spectral considerations?

Oregon Green 488 BAPTA-1 emits at 523 nm, making it suitable for co-staining with red-emitting probes (e.g., Rhod-2, TMRM) or genetically encoded sensors (e.g., R-GECO). Avoid overlap with green fluorophores like Fluo-4. For simultaneous Ca²⁺ and voltage imaging, pair with near-infrared dyes (e.g., BeRST). Validate spectral separation using single-dye controls and linear unmixing algorithms .

Q. What quantitative methods are recommended for analyzing Ca²⁺ transient data obtained with Oregon Green 488 BAPTA-1, AM?

  • ΔF/F₀ Calculation : Normalize fluorescence intensity (F) to baseline (F₀) during resting Ca²⁺ levels.
  • Kd Adjustment : The dye’s Ca²⁺ affinity (Kd ~170 nM) requires calibration using Ca²⁺ ionophores (e.g., ionomycin) and buffer solutions with defined Ca²⁺ concentrations.
  • Kinetic Modeling : Use software (e.g., ImageJ/Fiji, MATLAB) to fit exponential decay curves for rise/fall times. Correct for photobleaching by acquiring control traces without stimulation .

Q. How can researchers address contradictions in Ca²⁺ signal interpretation caused by pharmacological agents or experimental conditions?

For example, ATP-induced Ca²⁺ transients in sympathetic varicosities (Figure 4 in ) may reflect both Ca²⁺ influx and release from intracellular stores. To resolve ambiguity:

  • Combine Oregon Green 488 BAPTA-1, AM with store-depleting agents (e.g., thapsigargin).
  • Validate using Ca²⁺-free extracellular buffers or selective channel inhibitors (e.g., ω-conotoxin GVIA for N-type channels).
  • Cross-validate with electrophysiology (e.g., patch-clamp) to correlate Ca²⁺ signals with membrane currents .

Technical and Methodological Challenges

Q. What are the limitations of Oregon Green 488 BAPTA-1, AM in high-speed or long-term imaging studies?

  • Photobleaching : Minimize laser power and exposure time; use antifade reagents (e.g., ascorbic acid).
  • Dye Leakage : Cells may extrude the dye via organic anion transporters. Include probenecid in imaging buffers.
  • Signal-to-Noise Ratio (SNR) : For low-Ca²⁺ environments, use higher-affinity variants (e.g., Oregon Green 488 BAPTA-5N, Kd ~20 µM) .

Q. How does the performance of Oregon Green 488 BAPTA-1, AM compare to genetically encoded calcium indicators (GECIs) like GCaMP?

Parameter Oregon Green 488 BAPTA-1, AM GCaMP6
Ca²⁺ Affinity (Kd) 170 nM144–375 nM
Dynamic Range (ΔF/F₀) ~14-fold~100-fold
Loading Method Chemical loadingGenetic
Temporal Resolution MillisecondsMilliseconds
Tissue Penetration Suitable for acute slicesRequires transfection
Oregon Green 488 BAPTA-1, AM is preferred for acute preparations and non-transfectable cells, while GECIs offer superior dynamic range and cell-specific targeting .

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